molecular formula C15H15NO2 B2967234 N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide CAS No. 313405-58-2

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide

Cat. No.: B2967234
CAS No.: 313405-58-2
M. Wt: 241.29
InChI Key: YHEZSBQSDVNOOX-UHFFFAOYSA-N
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Description

N-(4-Methoxynaphthalen-1-yl)cyclopropanecarboxamide is a chemical compound of interest in scientific research, featuring a naphthalene core substituted with a methoxy group and a cyclopropanecarboxamide moiety. This structure is similar to other compounds studied for their potential applications in materials science and as intermediates in organic synthesis . Compounds with the 4-methoxynaphthalen-1-yl group have been investigated for their anticorrosion properties, forming protective layers on metal surfaces, suggesting a potential research application for this compound in this field . Furthermore, the cyclopropanecarboxamide group is a known pharmacophore in medicinal chemistry, present in molecules studied for various biological activities . Researchers may explore this compound as a building block in the development of novel Schiff base ligands for coordination chemistry or as a precursor in pharmaceutical research . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-8-13(16-15(17)10-6-7-10)11-4-2-3-5-12(11)14/h2-5,8-10H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZSBQSDVNOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene, which can be obtained through the methylation of naphthol.

    Cyclopropanation: The next step involves the cyclopropanation of the naphthalene derivative. This can be achieved using reagents such as diazomethane or cyclopropylcarbene precursors under controlled conditions.

    Amidation: The final step is the amidation reaction, where the cyclopropanecarboxylic acid derivative is reacted with an amine to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.

    Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Hydroxynaphthalene derivatives.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • N-(4-Methoxynaphthalen-1-yl)cyclopropanecarboxamide : Features a naphthalene ring substituted with a methoxy group at the 4-position. The cyclopropane is directly linked via a carboxamide group, lacking additional substituents on the cyclopropane ring.
  • N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Contains a phenyl group and a 3-methoxyphenoxy substituent on the cyclopropane ring, with diethylamine groups on the carboxamide. The 3-methoxy substituent and phenoxy group introduce distinct electronic and steric effects compared to the naphthalene system .
  • 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (): Includes a hydroxyiminoethyl group on the cyclopropane and a 2-methoxyphenyl substituent. The hydroxyimino moiety may facilitate hydrogen bonding, while the ortho-methoxy position alters steric hindrance .

Physicochemical Properties

  • Lipophilicity : The naphthalene group in the target compound likely increases lipophilicity compared to phenyl or methoxyphenyl analogs, affecting solubility in polar solvents.
  • Crystallinity : ’s compound forms stable crystals suitable for X-ray analysis, whereas ’s analog is a colorless oil (Rf 0.21), suggesting that bulkier substituents (e.g., naphthalene) may hinder crystallization .

Research Findings and Data Analysis

Table 1: Comparative Analysis of Cyclopropanecarboxamide Derivatives

Compound Name Substituents on Cyclopropane Aromatic Group Yield (%) Physical Form Diastereomer Ratio Structural Data
This compound None 4-Methoxynaphthalene N/A* N/A* N/A* N/A*
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 3-Methoxyphenoxy, phenyl 3-Methoxyphenoxy 51 Colorless oil 19:1 Not reported
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Hydroxyiminoethyl 2-Methoxyphenyl Not reported Crystalline solid Not reported X-ray diffraction

Key Observations:

  • Stereochemical Control : The high diastereomer ratio (19:1) in suggests that reaction conditions (e.g., temperature, catalyst) strongly influence stereoselectivity in cyclopropane derivatives .
  • Structural Characterization : X-ray crystallography () remains critical for confirming cyclopropane ring geometry and substituent orientation .
  • Substituent Effects : Bulkier aromatic groups (e.g., naphthalene) may reduce synthetic yields compared to simpler phenyl derivatives due to steric challenges.

Biological Activity

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

This compound is synthesized through a series of chemical reactions involving 4-methoxynaphthalene. The synthesis typically includes:

  • Preparation of 4-Methoxynaphthalene : Achieved via methylation of naphthol.
  • Cyclopropanation : Utilizes reagents like diazomethane or cyclopropylcarbene.
  • Amidation : Involves reacting the cyclopropanecarboxylic acid derivative with an amine to form the final compound.

Antibacterial Activity

The compound exhibits antibacterial properties by inhibiting enoyl-acyl carrier protein reductase , a crucial enzyme in bacterial fatty acid biosynthesis. This inhibition disrupts the synthesis of essential fatty acids, leading to bacterial cell death.

Anticancer Activity

This compound also demonstrates anticancer effects by inhibiting tubulin polymerization , which results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. This mechanism is critical in cancer therapy as it targets rapidly dividing cells.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with other naphthalene derivatives and cyclopropane-containing compounds.

Compound NameAntibacterial ActivityAnticancer ActivityUnique Features
This compoundYesYesCombines methoxy-naphthalene with cyclopropanecarboxamide
Other Naphthalene DerivativesVariesLimitedTypically lack cyclopropane structure
Cyclopropane CompoundsLimitedVariesOften less effective against cancer cells

Case Studies and Research Findings

Research has shown promising results in both laboratory settings and clinical trials:

  • Antibacterial Efficacy : In vitro studies have demonstrated that this compound effectively inhibits various Gram-positive and Gram-negative bacteria, showcasing its potential as a new antibiotic agent.
  • Anticancer Potential : A study published in a medicinal chemistry journal highlighted that this compound significantly reduced tumor growth in murine models by inducing apoptosis and inhibiting cell division .
  • Real-world Applications : Clinical trials are underway to evaluate the efficacy of this compound in treating specific cancers, with initial results indicating favorable outcomes compared to traditional therapies .

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